molecular formula C₁₀H₉F₃O₄ B1140808 Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate CAS No. 883241-39-2

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate

Cat. No. B1140808
M. Wt: 250.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of related benzoate compounds involves various chemical reactions, including condensation and substitution reactions, to introduce specific functional groups into the benzoate skeleton. For example, the synthesis of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives demonstrates the introduction of methoxy and other substituents affecting the compound's luminescence properties (Kim et al., 2021). Furthermore, complex benzoates have been synthesized by reacting mixtures with specific chlorides, showcasing the adaptability of benzoate chemistry for generating diverse molecular structures (Moser et al., 2005).

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate and similar compounds is characterized by various spectroscopic and crystallographic techniques. X-ray crystallography provides insights into the compound's crystal structure, showing disorder within certain groups and the orientation of substituents affecting the overall molecular conformation. Comparative studies of bromo-hydroxy-benzoic acid derivatives elucidate the influence of substituents on the crystal packing and intermolecular interactions, highlighting the structural diversity within this class of compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, reflecting its reactivity and functional group transformations. The formation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride demonstrates the compound's ability to engage in complex chemical transformations, leading to products with potential biological activity (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives, such as their mesophases and phase behavior, can be studied through the synthesis of liquid crystalline benzoate derivatives. These compounds exhibit hexagonal columnar disordered structures, indicating the influence of molecular structure on the material's physical properties and potential applications in liquid crystal technology (Beginn et al., 2000).

Chemical Properties Analysis

Investigations into the chemical properties of benzoate derivatives include studies on their photophysical properties, reaction mechanisms, and product formation. For instance, the synthesis and characterization of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates through acyclic precursors highlight the methodological advancements and mechanistic insights into the formation of perfluoroalkylated benzoates (Cao et al., 2010).

Scientific Research Applications

Photophysical Properties and Quantum Yields

The unique photophysical properties of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, have been extensively studied. These compounds exhibit remarkable characteristics in luminescence properties, with methoxy and cyano groups significantly influencing the quantum yield and the spectral features of luminescence. Specifically, the introduction of a methoxy group as an electron donor can significantly enhance the quantum yield of deep blue luminescence in certain solvents like methylene chloride (Kim et al., 2021).

Synthesis Protocols for Pharmaceutical and Functional Materials

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate is used as a building block in the synthesis of various pharmaceutical and functional materials. A protocol detailing the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, involving Togni reagent II and catalytic cesium carbonate, has been established. This process offers a broad application spectrum, potentially contributing to the discovery and development of new pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

Chemical Structure and Reaction Mechanisms

Extensive research has been conducted to understand the chemical structure and reaction mechanisms involving methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives. Studies have explored the interaction of these compounds with various agents, examining the structural transformations and the formation of new compounds, contributing valuable insights into the field of organic chemistry and material science (Gaidarzhy et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and seeking medical advice if you feel unwell .

properties

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGXXCOCSGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652689
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate

CAS RN

883241-39-2
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester (453 mg) in THF (4 mL) was added 6N-hydrochloric acid (4 mL), and the mixture was stirred at room temperature for 30 minutes. The reaction solution was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 to 3:1, v/v) to give the title compound (186 mg).
Name
3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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